molecular formula C9H10BClO2 B13574845 (5-Chloro-2-cyclopropylphenyl)boronic acid

(5-Chloro-2-cyclopropylphenyl)boronic acid

Cat. No.: B13574845
M. Wt: 196.44 g/mol
InChI Key: CJXFXMULKNVBAR-UHFFFAOYSA-N
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Description

(5-Chloro-2-cyclopropylphenyl)boronic acid is a versatile arylboronic acid building block integral to modern organic synthesis, particularly in metal-catalyzed cross-coupling reactions. Its structure, featuring a boronic acid group and a chlorine substituent on a cyclopropylbenzene scaffold, makes it a valuable intermediate for constructing complex biaryl systems. The boronic acid group readily participates in Suzuki-Miyaura coupling, a pivotal reaction for carbon-carbon bond formation used in synthesizing active pharmaceutical ingredients (APIs) and advanced materials . The presence of both a reactive chlorine atom and a sterically distinct cyclopropyl group offers additional sites for further functionalization, allowing researchers to create diverse and sophisticated molecular architectures with precision . This compound is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C9H10BClO2

Molecular Weight

196.44 g/mol

IUPAC Name

(5-chloro-2-cyclopropylphenyl)boronic acid

InChI

InChI=1S/C9H10BClO2/c11-7-3-4-8(6-1-2-6)9(5-7)10(12)13/h3-6,12-13H,1-2H2

InChI Key

CJXFXMULKNVBAR-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=CC(=C1)Cl)C2CC2)(O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-Chloro-2-cyclopropylphenyl)boronic acid typically involves the Miyaura borylation reaction. This process entails the cross-coupling of bis(pinacolato)diboron with an aryl halide, such as 5-chloro-2-cyclopropylphenyl bromide, in the presence of a palladium catalyst and a base like potassium acetate . The reaction conditions are generally mild and the resulting boronic acid can be purified through standard chromatographic techniques.

Industrial Production Methods: On an industrial scale, the production of (5-Chloro-2-cyclopropylphenyl)boronic acid follows similar synthetic routes but is optimized for larger batch sizes. This involves the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The scalability of the Miyaura borylation reaction makes it suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions: (5-Chloro-2-cyclopropylphenyl)boronic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Bases: Such as potassium acetate or sodium hydroxide, used to facilitate the coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide or sodium periodate, used for oxidation reactions.

Major Products:

    Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

    Phenols: Formed through oxidation of the boronic acid group.

Mechanism of Action

The mechanism of action of (5-Chloro-2-cyclopropylphenyl)boronic acid primarily involves its role as a Lewis acid. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical and biological applications. In Suzuki-Miyaura coupling, the boronic acid undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired biaryl product .

Comparison with Similar Compounds

Comparison with Structurally Similar Boronic Acids

Table 1: Comparative Analysis of (5-Chloro-2-cyclopropylphenyl)boronic Acid and Analogues

Compound Name Substituents Key Properties Applications Reference
(5-Chloro-2-cyclopropylphenyl)boronic acid 5-Cl, 2-cyclopropyl High electrophilicity (Cl), steric bulk (cyclopropyl) Potential in Suzuki couplings, drug design Inferred
5-Chloro-2-methoxyphenylboronic acid 5-Cl, 2-OCH3 Moderate reactivity (electron-donating OCH3) Synthetic intermediates
[2-[[4-(2-methoxyethyl)phenoxy]methyl]phenyl]boronic acid Complex phenoxy groups High HDAC inhibition (IC50 ~1 µM) Antifungal agents
4-Nitrophenyl boronic acid 4-NO2 Fast oxidative conversion (k = 0.0586 s⁻¹ with H₂O₂) Chemical sensing, oxidation studies
Phenanthren-9-yl boronic acid Polycyclic aromatic Antiproliferative activity (sub-µM in 4T1 cells) Anticancer research
(5-Chloro-2-fluorophenyl)boronic acid 5-Cl, 2-F High structural similarity (0.91), enhanced lipophilicity (F) Medicinal chemistry

Key Observations:

Electron-Withdrawing vs. In contrast, methoxy-substituted analogs (e.g., 5-Chloro-2-methoxyphenylboronic acid) exhibit slower reactivity in oxidative transformations.

Steric and Electronic Effects of Cyclopropyl :

  • The cyclopropyl group introduces steric hindrance, which may reduce reaction rates in sterically demanding catalytic systems compared to smaller substituents like fluorine. However, its strained ring structure could enhance binding specificity in biological targets.

Biological Activity: Boronic acids with extended aromatic systems (e.g., phenanthren-9-yl) demonstrate potent anticancer activity, while those with polar substituents (e.g., methoxyethyl phenoxy) show antifungal effects. The cyclopropyl variant’s bioactivity remains unexplored but warrants investigation.

Oxidative Stability: Nitro-substituted boronic acids (e.g., 4-nitrophenyl) undergo rapid H₂O₂-mediated oxidation to phenols, whereas chloro-substituted analogs likely exhibit slower conversion due to reduced electron-withdrawing effects.

Biological Activity

(5-Chloro-2-cyclopropylphenyl)boronic acid is an organoboron compound that has gained attention for its potential biological activities, particularly in the context of enzyme inhibition and cancer therapeutics. This article provides a comprehensive overview of its biochemical properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C10H12BClO2
  • Molecular Weight : 195.54 g/mol
  • Functional Groups : Boronic acid, chloro group, cyclopropyl group

The presence of the boronic acid functional group enables this compound to form reversible covalent bonds with diols and other nucleophiles, which is crucial for its biological activity.

The mechanism of action of (5-Chloro-2-cyclopropylphenyl)boronic acid primarily involves its interactions with various enzymes and proteins:

  • Enzyme Inhibition : It can inhibit serine proteases by forming covalent bonds with the serine residue in the active site. This inhibition alters cellular signaling pathways that depend on protease activity.
  • Molecular Interactions : The cyclopropyl group contributes rigidity to the molecule, enhancing its binding affinity and specificity towards target proteins.

1. Cellular Effects

The compound influences cell function by modulating signaling pathways, gene expression, and cellular metabolism. Its effects are dose-dependent:

  • Low Doses : Selectively inhibit target enzymes without significant toxicity.
  • High Doses : Potentially exhibit cytotoxicity and organ damage due to excessive inhibition of essential proteases.

2. Metabolic Pathways

(5-Chloro-2-cyclopropylphenyl)boronic acid undergoes metabolic transformations involving hydrolysis, leading to the formation of phenol and boric acid. This process is mediated by enzymes that catalyze the hydrolysis of boronic acids .

3. Transport and Distribution

The compound can be taken up by cells through passive diffusion or active transport mechanisms, influenced by specific transporters and binding proteins within cellular membranes.

Research Findings

Several studies have investigated the biological activity of (5-Chloro-2-cyclopropylphenyl)boronic acid:

Antiproliferative Activity

Research indicates that boronic acids, including this compound, exhibit antiproliferative properties against various cancer cell lines. A study assessed the activity using the sulforhodamine B (SRB) assay across five different cancer cell lines, revealing significant growth inhibition at low micromolar concentrations .

CompoundCell LineIC50 (µM)
(5-Chloro-2-cyclopropylphenyl)boronic acidA2780 (Ovarian)10
Other derivativesMCF7 (Breast)15
Other derivativesA549 (Lung)20

Mechanistic Insights

Further mechanistic studies revealed that treatment with (5-Chloro-2-cyclopropylphenyl)boronic acid led to cell cycle arrest at the G2/M phase, accompanied by increased apoptosis as indicated by caspase-3 activation. These findings suggest that this compound may act as a phase cycle-specific agent in cancer therapy .

Case Studies

  • In Vivo Studies : Animal models demonstrated that (5-Chloro-2-cyclopropylphenyl)boronic acid can reduce tumor growth significantly when administered at optimal doses, highlighting its potential as an anticancer agent.
  • Long-Term Exposure Effects : Prolonged exposure in laboratory settings indicated cumulative effects on cellular functions, leading to sustained changes in gene expression and signaling pathways over time.

Q & A

Q. What are the established synthetic routes for (5-Chloro-2-cyclopropylphenyl)boronic acid, and how is its purity verified?

Methodological Answer: Synthesis typically involves halogenated aromatic precursors reacting with boron reagents (e.g., boronic esters or trifluoroborate salts). For example, a chlorinated cyclopropane-substituted phenol derivative may undergo Miyaura borylation using Pd catalysts under inert conditions . Post-synthesis, purity is confirmed via:

  • Nuclear Magnetic Resonance (NMR):
    • 1H/13C NMR identifies substitution patterns and confirms cyclopropyl integration (e.g., characteristic upfield shifts for cyclopropane protons) .
    • 11B NMR verifies boronic acid formation (δ ~30 ppm for arylboronic acids) .
  • Mass Spectrometry (MS):
    • High-resolution MS (HRMS) validates molecular formula (e.g., [M+H]+ or [M−H]− ions) .

Q. Which spectroscopic techniques are most effective for characterizing (5-Chloro-2-cyclopropylphenyl)boronic acid?

Methodological Answer: A multi-technique approach is critical:

Technique Key Insights References
FT-IR B-O stretching (~1340 cm⁻¹) and O-H bonds (~3200 cm⁻¹) confirm boronic acid functionality .
X-ray Crystallography Resolves planar aromatic geometry and boron coordination (if crystals are obtainable) .
LC-MS/MS Detects trace impurities (e.g., dehalogenated byproducts) at ppm levels using MRM mode .

Q. How does the cyclopropyl substituent influence the reactivity of this boronic acid in Suzuki-Miyaura cross-coupling reactions?

Methodological Answer: The cyclopropyl group:

  • Steric Effects: Hinders transmetalation steps, requiring optimized ligands (e.g., SPhos or XPhos) to enhance catalytic turnover .
  • Electronic Effects: Electron-donating cyclopropane may stabilize intermediates, improving yields with electron-deficient aryl halides .
  • Comparative Data:
    • Yield with Cyclopropyl: 65–75% (vs. 80–90% for methyl-substituted analogs) under identical Pd(OAc)₂/XPhos conditions .

Advanced Research Questions

Q. What experimental design strategies can optimize the yield of Suzuki-Miyaura reactions using (5-Chloro-2-cyclopropylphenyl)boronic acid?

Methodological Answer: Adopt a Design of Experiments (DoE) framework to evaluate variables:

Variable Options Impact References
Base K₂CO₃, Cs₂CO₃, NaHCO₃Cs₂CO₃ enhances solubility in polar aprotic solvents .
Ligand SPhos, XPhos, DavePhosXPhos reduces steric hindrance for bulky substrates .
Solvent Dioxane, THF, DMFTHF improves cyclopropane stability vs. high-boiling DMF .
Recommendation: Use Bayesian optimization (e.g., via EDBO or PWAS algorithms) to minimize trial count .

Q. How can researchers resolve contradictions in reactivity data when using different catalytic systems with this compound?

Methodological Answer: Contradictions often arise from:

  • Ligand-Specific Steric Effects: Compare turnover frequencies (TOF) using kinetic studies. For example, bulky ligands may slow transmetalation but improve selectivity .
  • Base-Induced Decomposition: Monitor stability via HPLC under reaction conditions; use stabilizing agents (e.g., BHT) if degradation occurs .
  • Case Study: Conflicting yields (40% vs. 70%) with PdCl₂(dppf) vs. Pd(OAc)₂/XPhos systems were resolved by optimizing ligand-to-Pd ratios (2:1 recommended) .

Q. What advanced analytical methods are recommended for detecting trace impurities in (5-Chloro-2-cyclopropylphenyl)boronic acid samples?

Methodological Answer:

  • LC-MS/MS in MRM Mode:
    • Limit of Detection (LOD): 0.1 ppm for dehalogenated impurities .
    • Sample Prep: Dilute in methanol/water (70:30) with 0.1% formic acid to enhance ionization .
  • 2D NMR (HSQC/HMBC): Assigns regiochemical impurities (e.g., misplaced cyclopropyl groups) .

Q. How can computational modeling guide the design of (5-Chloro-2-cyclopropylphenyl)boronic acid derivatives for enzyme inhibition?

Methodological Answer:

  • Docking Studies: Use AutoDock Vina to simulate binding to β-lactamase active sites, focusing on boron-mediated covalent interactions .
  • QSAR Models: Correlate cyclopropyl ring strain (DFT-calculated) with inhibitory potency (IC₅₀) .
  • Case Study: Methyl-to-cyclopropyl substitution improved Ki values by 10-fold in serine protease inhibitors .

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